molecular formula C11H7BrClN B1521738 3-Bromo-5-(3-chlorophenyl)pyridine CAS No. 675590-26-8

3-Bromo-5-(3-chlorophenyl)pyridine

Cat. No.: B1521738
CAS No.: 675590-26-8
M. Wt: 268.53 g/mol
InChI Key: YEFLJKWCTTZYOE-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-chlorophenyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine and chlorine atoms on a pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-chlorophenyl)pyridine typically involves halogenation reactions. One common method is the direct bromination of 5-(3-chlorophenyl)pyridine using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(3-chlorophenyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as this compound derivatives with different functional groups.

  • Substitution: Substitution reactions can lead to the formation of substituted pyridine derivatives with different substituents at the bromine or chlorine positions.

Scientific Research Applications

3-Bromo-5-(3-chlorophenyl)pyridine has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to investigate the interactions of halogenated compounds with biological systems.

  • Industry: It is utilized in the production of advanced materials and chemicals, including polymers and agrochemicals.

Comparison with Similar Compounds

3-Bromo-5-(3-chlorophenyl)pyridine is structurally similar to other halogenated pyridines, such as 3-bromo-5-(4-chlorophenyl)pyridine and 3-bromo-5-(2-chlorophenyl)pyridine. These compounds share the common feature of having bromine and chlorine atoms on the pyridine ring, but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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Properties

IUPAC Name

3-bromo-5-(3-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClN/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFLJKWCTTZYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671934
Record name 3-Bromo-5-(3-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675590-26-8
Record name 3-Bromo-5-(3-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 1, Step 10, using 3,5-dibromo-pyridine and 3-chlorophenylboronic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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